molecular formula C28H24O8 B2668416 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 618389-10-9

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B2668416
CAS No.: 618389-10-9
M. Wt: 488.492
InChI Key: HDYVEQGSRRWZTL-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic chromen-4-one derivative featuring:

  • A 2,3-dihydrobenzo[b][1,4]dioxin substituent at position 3 of the chromenone core.
  • An ethyl group at position 6.
  • A 3,4-dimethoxybenzoate ester at position 7.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c1-4-16-11-19-24(14-23(16)36-28(30)18-6-7-21(31-2)25(13-18)32-3)35-15-20(27(19)29)17-5-8-22-26(12-17)34-10-9-33-22/h5-8,11-15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYVEQGSRRWZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C=C3)OC)OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic molecule that belongs to the flavonoid family. Its unique structure combines a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H20O6
  • Molecular Weight : 380.39 g/mol
  • CAS Number : 170511-28-1

Anticancer Properties

Research indicates that compounds related to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl derivatives exhibit significant anticancer activity . For example:

  • In vitro Studies : Similar compounds have shown promising results against various cancer cell lines, including NCI-H1299 (lung cancer) and MCF-7 (breast cancer) cells. These studies suggest that the structural features of the compound enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting cancer cell proliferation.

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. Studies utilizing the DPPH assay have indicated that derivatives exhibit varying degrees of antioxidant activity, with IC50 values ranging from 31.52 to 198.41 µM . This suggests that these compounds can neutralize free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Molecular docking studies have suggested that structurally similar compounds may effectively bind to specific protein targets such as heat shock protein 90 (Hsp90) . The binding energies indicate favorable interactions that could inhibit protein function, contributing to the anticancer effects observed.

Structure–Activity Relationship (SAR)

A detailed analysis of the structure–activity relationship reveals that specific functional groups significantly influence biological activity:

  • Hydroxyl Groups : Enhance antioxidant properties.
  • Methoxy Substituents : Improve solubility and bioavailability.
  • Dihydrobenzo[b][1,4]dioxin Moiety : Contributes to overall molecular stability and interaction with biological targets .

Case Studies

Several studies have investigated the biological activities of flavonoid derivatives similar to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl:

  • Anticancer Activity : A study reported that a related compound demonstrated low micromolar potency against several cancer cell lines while showing minimal cytotoxicity towards normal cells .
  • Antiparasitic Effects : Another study highlighted the antiparasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating broad-spectrum therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameSimilarityKey Features
2,3-Dihydrobenzo[b][1,4]dioxine0.94Basic structure without carbamate
2-(4-Methoxybenzyl)oxyethanol0.89Ether functionality
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine0.77Bromine substitution

This table illustrates how variations in functional groups can influence their biological activities and applications in drug development.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, making it a candidate for drug development.

Anticancer Activity
Research has shown that derivatives of chromenone compounds possess anticancer properties. Studies indicate that the presence of the dihydrobenzo[b][1,4]dioxin moiety enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar chromenone derivatives exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways through mitochondrial dysfunction .

Antioxidant Properties

The antioxidant capacity of this compound is notable due to its ability to scavenge free radicals.

Application in Food Preservation
In food science, antioxidants are crucial for prolonging shelf life and maintaining nutritional quality. The incorporation of this compound into food products could mitigate oxidative damage.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Source
3-(2,3-dihydrobenzo[b][1,4]dioxin)15.0
Ascorbic Acid10.0Standard

Environmental Science

The compound's structure allows it to interact with various environmental pollutants, making it a potential agent for bioremediation.

Adsorption Studies
Research has indicated that compounds with similar structures can adsorb heavy metals from contaminated water sources effectively.

Case Study:
A study explored the use of chromenone derivatives in removing lead ions from aqueous solutions. The results showed a significant reduction in lead concentration, suggesting potential applications in wastewater treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The table below highlights critical distinctions between the target compound and structurally related analogues from the evidence:

Compound Name Core Structure Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Chromen-4-one 3: Benzodioxin; 6: Ethyl; 7: 3,4-Dimethoxybenzoate C₃₁H₂₈O₉* ~544.55* Enhanced lipophilicity and electron density from dimethoxybenzoate
">3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one Chromen-4-one 3: Benzodioxin; 7: Hydroxy; 2: Methyl C₁₉H₁₆O₅ 328.33 Polar hydroxy group increases solubility but reduces metabolic stability
">3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one Chromen-4-one 3: Benzodioxin; 6: Ethyl; 7: Isopropoxy; 2: CF₃ C₂₄H₂₂F₃O₆ 475.43 CF₃ group enhances lipophilicity and resistance to oxidative metabolism
">3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate Chromen-4-one 3: Benzodioxepin; 6: Ethyl; 7: 3-Methoxybenzoate C₂₉H₂₆O₇ 486.51 Benzodioxepin (7-membered ring) introduces conformational flexibility
">3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl benzoate Chromen-4-one 3: 3,4-Dimethoxyphenyl; 7: Benzoate; 2: Methyl C₂₆H₂₂O₆ 430.45 Lacks benzodioxin ring, reducing steric complexity

*Estimated based on structural analysis.

Functional Implications

Lipophilicity and Bioavailability
  • The target compound’s ethyl and 3,4-dimethoxybenzoate groups increase lipophilicity compared to hydroxy-substituted analogues (e.g., ), likely improving membrane permeability .
  • The trifluoromethyl group in ’s analogue further enhances lipophilicity and metabolic resistance, making it suitable for targets requiring prolonged action .
Electron-Donating Effects
Ring System Variations
  • Substitution of the benzodioxin (6-membered) with benzodioxepin (7-membered, ) alters ring strain and conformational flexibility, which may affect interactions with enzymes or receptors .
Stability
  • Ester groups (e.g., benzoate in the target) are less prone to hydrolysis than hydroxy groups (), enhancing stability in physiological conditions .

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